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Haloperidol-d4 Decanoate

Cat. No.: B12414990
M. Wt: 534.1 g/mol
InChI Key: GUTXTARXLVFHDK-GIVHGBEGSA-N
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Description

Theoretical Underpinnings of Isotopic Labeling in Pharmaceutical Sciences

Isotopic labeling is a fundamental technique in the pharmaceutical sciences, providing profound insights into the behavior of drug molecules within biological systems. musechem.com The core principle involves the substitution of one or more atoms of a drug molecule with their isotopes. studysmarter.co.uk Isotopes are variants of a particular chemical element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass. musechem.com This substitution creates a "labeled" molecule that is chemically and physically similar to the parent compound but can be distinguished using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. musechem.com

The key advantage of isotopic labeling is that it typically does not significantly alter the fundamental chemical properties or biological activity of the molecule. nih.gov This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate with high precision. musechem.comchemicalsknowledgehub.com Both stable isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15) and radioactive isotopes (e.g., tritium, carbon-14) are utilized. nih.govchemicalsknowledgehub.com The choice of isotope depends on the specific research question, with stable isotopes being favored for studies where metabolic stability is being investigated, as they are non-radioactive. musechem.cominformaticsjournals.co.in The use of isotopically labeled compounds is a critical tool for understanding drug mechanisms at a molecular level, accelerating the drug development process. nih.gov

Strategic Rationale for Deuteration in Drug Design: Modulation of Pharmacokinetic and Metabolic Profiles

Deuteration, the specific replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a strategic approach in modern drug design to enhance a molecule's pharmacokinetic properties. informaticsjournals.co.innih.gov The foundational reason for this strategy lies in the "kinetic isotope effect" (KIE). informaticsjournals.co.in The covalent bond between carbon and deuterium (C-D) is significantly stronger—approximately 6 to 10 times more stable—than the corresponding carbon-hydrogen (C-H) bond. informaticsjournals.co.inscispace.com

Many drug molecules are broken down in the body through metabolic processes, often mediated by enzymes like the cytochrome P450 system, which frequently involves the cleavage of C-H bonds. juniperpublishers.com By selectively replacing hydrogen atoms at metabolically vulnerable sites, or "soft spots," on a drug molecule with deuterium, the rate of metabolic breakdown at that position can be substantially slowed. nih.govjuniperpublishers.com This modification can lead to several advantageous changes in the drug's profile:

Improved Metabolic Stability: A reduced rate of metabolism can increase the drug's biological half-life. informaticsjournals.co.injuniperpublishers.com

Enhanced Bioavailability: By decreasing first-pass metabolism, a greater proportion of the drug can reach systemic circulation.

Reduced Formation of Toxic Metabolites: Deuteration can sometimes redirect metabolic pathways away from those that produce undesirable or toxic byproducts. researchgate.net

Principles of Ester Prodrug Derivatization in Drug Development: Investigational Approaches

The prodrug concept is a well-established strategy in drug development where a pharmacologically inactive compound is designed to be converted into an active drug within the body through enzymatic or chemical processes. actamedicamarisiensis.roscielo.br Ester prodrugs are a prominent class, created by chemically modifying a drug molecule through esterification. scirp.orgnumberanalytics.com This typically involves attaching a carboxylic acid, such as the long-chain decanoic acid, to a hydroxyl group on the parent drug. actamedicamarisiensis.ro

The primary goal of creating an ester prodrug is to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug. actamedicamarisiensis.roscirp.org Key investigational objectives include:

Modulating Lipophilicity: Esterification often increases a drug's lipid solubility (lipophilicity). This can enhance its ability to cross biological membranes, such as the blood-brain barrier, or to be formulated in oil-based vehicles for long-acting depot injections. actamedicamarisiensis.roscirp.org

Sustained Release: Long-chain fatty acid esters, like decanoates, are highly lipophilic. When administered intramuscularly in an oil vehicle, they form a depot from which the prodrug is slowly released into the circulation. actamedicamarisiensis.ropsychiatry-psychopharmacology.com The active drug is then gradually liberated through hydrolysis by esterase enzymes in the plasma and tissues. scirp.org This results in stable, long-term plasma concentrations of the active drug. psychiatry-psychopharmacology.comcambridge.org

Improving Stability and Solubility: While often used to increase lipophilicity, esterification can also be used to enhance aqueous solubility by incorporating hydrophilic groups into the ester promoiety. numberanalytics.com

The design of an effective ester prodrug requires a careful balance of chemical stability for storage and appropriate enzymatic lability for predictable conversion to the active drug in vivo. numberanalytics.com

Contextualizing Haloperidol (B65202) and its Decanoate (B1226879) Ester within Psychopharmacology Research Paradigms (excluding clinical application)

Haloperidol is a well-established butyrophenone (B1668137) derivative that has been extensively studied in psychopharmacology research. medchemexpress.comdrugbank.com Its primary mechanism of action involves strong antagonism of the dopamine (B1211576) D2 receptor, particularly in the mesolimbic and mesocortical pathways of the brain. drugbank.com This activity makes it a reference compound in research investigating dopaminergic neurotransmission and its role in psychosis models. researchgate.net

To facilitate long-term research studies in animal models and to investigate the effects of continuous dopamine receptor blockade, the decanoate ester of haloperidol was developed. psychiatry-psychopharmacology.comdrugbank.com Haloperidol decanoate is a prodrug designed for depot administration. psychiatry-psychopharmacology.commedchemexpress.com Following intramuscular injection in a sesame oil vehicle, the highly lipophilic ester is released slowly from the injection site. drugbank.com It is subsequently hydrolyzed by esterases in the body to release the active haloperidol. cambridge.org This paradigm allows researchers to achieve and maintain steady-state plasma concentrations of haloperidol over extended periods, which is advantageous for studying chronic receptor adaptation, behavioral effects, and long-term neurochemical changes without the need for frequent oral dosing. cambridge.orgresearchgate.net The use of Haloperidol-d4 (B1139291) Decanoate in this context allows for precise pharmacokinetic and metabolic investigations, leveraging the benefits of both isotopic labeling and prodrug strategies.

Chemical Properties of Haloperidol-d4 Decanoate

PropertyData
Chemical Name This compound
Synonyms Haloperidol Decanoate EP Impurity G-d4
Molecular Formula C₃₁H₃₇D₄ClFNO₃
Molecular Weight 554.1 g/mol
CAS Number 1329837-92-4
Appearance Pale Yellow Solid

Data sourced from publicly available chemical databases. chemsrc.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H41ClFNO3 B12414990 Haloperidol-d4 Decanoate

Properties

Molecular Formula

C31H41ClFNO3

Molecular Weight

534.1 g/mol

IUPAC Name

[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate

InChI

InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3/i14D,15D,16D,17D

InChI Key

GUTXTARXLVFHDK-GIVHGBEGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)OC(=O)CCCCCCCCC)[2H])[2H])Cl)[2H]

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of Haloperidol D4 Decanoate for Research

Precursor Synthesis and Deuteration Strategies for Haloperidol-d4 (B1139291) Generation

The synthesis of Haloperidol-d4 commences with the preparation of its deuterated precursor, specifically 4-(4-chlorophenyl-2,3,5,6-d4)-4-hydroxypiperidine. veeprho.com The regioselective introduction of four deuterium (B1214612) atoms onto the 4-chlorophenyl ring is a critical step in this process. A common strategy involves the deuteration of a suitable chlorobenzene derivative that can be later elaborated to form the desired piperidine (B6355638) structure.

One plausible synthetic route begins with 1-bromo-4-chlorobenzene-d4. This deuterated starting material can be synthesized through methods such as acid-catalyzed hydrogen-deuterium exchange on 1-bromo-4-chlorobenzene using a strong deuterium source like deuterated sulfuric acid (D2SO4). The deuterated bromochlorobenzene then undergoes a Grignard reaction, followed by reaction with a suitable piperidone derivative to construct the 4-phenyl-4-hydroxypiperidine core. Subsequent N-alkylation with 4-chloro-1-(4-fluorophenyl)butan-1-one yields Haloperidol-d4.

Alternative deuteration strategies may involve the use of transition-metal-catalyzed C-H activation/deuteration on a pre-formed chlorophenyl-piperidine precursor. These methods can offer high regioselectivity under milder conditions.

A key intermediate in the synthesis of both deuterated and non-deuterated haloperidol (B65202) is 4-(4-chlorophenyl)-4-hydroxypiperidine. nih.govresearchgate.net The synthesis of this precursor typically involves the reaction of 4-chlorophenylmagnesium bromide with 1-benzyl-4-piperidone, followed by debenzylation. chemicalbook.com For the deuterated analog, the corresponding 4-chlorophenyl-d4-magnesium bromide would be utilized.

Esterification Chemistry of Haloperidol-d4 with Decanoic Acid for Prodrug Formation

The conversion of Haloperidol-d4 to its long-acting decanoate (B1226879) prodrug is achieved through esterification of the tertiary hydroxyl group on the piperidine ring. This reaction is analogous to the synthesis of the non-deuterated Haloperidol Decanoate. nih.govresearchgate.netresearchgate.netnih.gov A common and efficient method involves the acylation of Haloperidol-d4 with a reactive derivative of decanoic acid, such as decanoyl chloride. researchgate.net

The reaction is typically carried out in an inert solvent, such as toluene or dichloromethane, in the presence of a base to neutralize the hydrochloric acid byproduct. Triethylamine is a frequently used base for this purpose. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the base hydrochloride salt and any unreacted starting materials. The crude Haloperidol-d4 Decanoate is then purified, often by column chromatography, to yield the final product of high purity.

The following table outlines a typical reaction scheme for the esterification process:

Reactant 1Reactant 2ReagentSolventTypical Reaction Time
Haloperidol-d4Decanoyl ChlorideTriethylamineToluene18-24 hours

Regiospecificity of Deuteration and Assessment of Isotopic Purity in Synthesized Analogues

The IUPAC name for Haloperidol-d4, 4-(4-(4-chlorophenyl-2,3,5,6-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one, explicitly defines the regiospecificity of deuteration, with the four deuterium atoms located on the 4-chlorophenyl ring. veeprho.com This specific placement is crucial as it is distant from the primary sites of metabolic oxidation in the haloperidol molecule, making it an excellent internal standard for mass spectrometric analysis.

The assessment of isotopic purity is a critical aspect of quality control for deuterated compounds. Two primary analytical techniques are employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of a deuterated compound. veeprho.comrsc.org By comparing the mass-to-charge (m/z) ratio of the deuterated molecule to its non-deuterated counterpart, the number of incorporated deuterium atoms can be confirmed. Liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the relative abundance of different isotopologues (molecules with varying numbers of deuterium atoms), thus providing a measure of isotopic purity. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for confirming the positions of deuterium atoms. drugbank.comchemicalbook.com In the ¹H NMR spectrum of a highly deuterated compound like Haloperidol-d4, the signals corresponding to the protons on the 4-chlorophenyl ring would be significantly diminished or absent. Conversely, the ²H NMR spectrum would show a signal corresponding to the deuterium atoms at these positions.

The following table illustrates the expected analytical data for the characterization of Haloperidol-d4:

Analytical TechniqueExpected ObservationPurpose
¹H NMRDiminished or absent signals for the 4-chlorophenyl protons.Confirms the location of deuterium substitution.
²H NMRPresence of a signal corresponding to the deuterium atoms on the 4-chlorophenyl ring.Directly detects the presence and chemical environment of the deuterium atoms.
High-Resolution Mass Spectrometry (HRMS)Molecular ion peak corresponding to the mass of Haloperidol-d4.Confirms the incorporation of four deuterium atoms.
LC-MS/MSQuantification of the ratio of d4 to d0, d1, d2, and d3 species.Determines the isotopic purity of the sample.

Scalable Synthetic Approaches for Deuterated Prodrug Research Materials

The synthesis of deuterated compounds for research often requires scalable methods to produce sufficient quantities of material. The transition from laboratory-scale synthesis to larger-scale production necessitates careful consideration of several factors, including reaction conditions, purification methods, and cost-effectiveness. bionauts.jpresearchgate.net

For the synthesis of this compound, a scalable approach would involve optimizing each step of the synthetic sequence. This includes:

Deuterated Precursor Synthesis: Developing a robust and efficient method for the large-scale production of 1-bromo-4-chlorobenzene-d4 or another suitable deuterated starting material. This may involve exploring alternative deuteration catalysts or reaction conditions to improve yield and isotopic enrichment.

Esterification Reaction: Optimizing the esterification reaction by exploring different activating agents for decanoic acid, alternative bases, and solvent systems to maximize the yield and purity of the final product. The use of flow chemistry systems can also be considered for improved efficiency and safety on a larger scale. bionauts.jp

Purification: Developing a scalable purification method to replace laboratory-scale column chromatography. Techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC) may be more suitable for larger quantities.

The development of scalable synthetic routes is an active area of research, driven by the increasing demand for deuterated compounds in pharmaceutical development and clinical research. nih.govpharmaceutical-technology.com

Impurity Profiling and Quality Assurance in Deuterated Prodrug Synthesis

A thorough impurity profile is essential for ensuring the quality and safety of any research compound. In the synthesis of this compound, impurities can arise from several sources, including starting materials, side reactions, and degradation products. researchgate.net

Key considerations for impurity profiling include:

Isotopic Impurities: The presence of lower isotopologues (d0, d1, d2, d3) is a common impurity in deuterated compounds. researchgate.net The levels of these impurities must be carefully controlled and quantified.

Process-Related Impurities: These are impurities that arise from the synthetic process itself. For example, in the esterification step, unreacted Haloperidol-d4 or byproducts from the reaction of decanoyl chloride could be present.

Degradation Products: Haloperidol and its esters can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.

A comprehensive quality assurance program for this compound would involve the use of multiple analytical techniques to identify and quantify potential impurities. These techniques include:

HPLC with UV detection: For the quantification of known and unknown impurities.

LC-MS/MS: For the identification of unknown impurities and the quantification of isotopic impurities. pharmaffiliates.com

NMR Spectroscopy: For the structural elucidation of impurities and confirmation of the desired product's structure. pitt.eduacs.orgillinois.eduepfl.ch

The following table lists potential impurities that could be encountered in the synthesis of this compound:

Impurity NamePotential SourceAnalytical Detection Method
Haloperidol-d0 to d3 DecanoateIncomplete deuteration of the starting material.LC-MS/MS
Haloperidol-d4Incomplete esterification reaction.HPLC, LC-MS
Decanoic AcidHydrolysis of the ester product or unreacted starting material.HPLC, GC-MS
Triethylamine HydrochlorideByproduct of the esterification reaction.Can be removed during aqueous workup.
Oxidation ProductsDegradation of the haloperidol moiety.HPLC, LC-MS

Advanced Analytical Characterization and Quantification Techniques for Haloperidol D4 Decanoate in Research

Chromatographic-Mass Spectrometric Methodologies (e.g., LC-MS/MS, GC-MS) for Quantitative Analysis in Research Matrices

Chromatographic methods coupled with mass spectrometry are the gold standard for the quantitative analysis of Haloperidol-d4 (B1139291) Decanoate (B1226879) and its non-labeled counterpart in complex biological matrices such as plasma and serum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely employed technique due to its high sensitivity, selectivity, and specificity. nih.goveuchembioj.comresearchgate.net In a typical assay, Haloperidol-d4 Decanoate is introduced into a biological sample as an internal standard. researchgate.net Following sample preparation, often involving protein precipitation or solid-phase extraction, the extract is injected into a liquid chromatograph. nih.gov The chromatographic step separates the analyte (haloperidol) and the internal standard (this compound) from other matrix components.

The separated compounds then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is performed in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process provides exceptional selectivity. nih.gov The stable isotope-labeled internal standard co-elutes with the analyte but is distinguished by its higher mass, correcting for variations in sample preparation and instrument response.

Below is a table of typical mass transitions used for the analysis of haloperidol (B65202) and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Haloperidol376.2165.1
Haloperidol-d4380.2169.0
This interactive table shows the specific mass-to-charge ratios monitored for quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While less common than LC-MS/MS for this application, GC-MS can also be used for the analysis of haloperidol. nih.govnih.gov This technique may require derivatization to increase the volatility and thermal stability of the analyte. nih.gov GC-MS with a surface ionization detector has been shown to be a sensitive and selective method for detecting haloperidol in serum. nih.gov However, the simpler sample preparation and direct analysis capabilities of LC-MS/MS have made it the preferred method in modern bioanalytical laboratories. nih.gov

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Deuterated Compounds

Confirming the precise structure of this compound, including the location and number of deuterium (B1214612) atoms, is essential for its use as an analytical standard. NMR and HRMS are the primary techniques for this structural elucidation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. nih.govresearchgate.net For this compound, HRMS can confirm the presence of the four deuterium atoms by measuring the exact mass of the molecular ion and comparing it to the theoretical mass. This technique helps differentiate the deuterated compound from its non-deuterated counterpart and other potential impurities with the same nominal mass. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the chemical structure of molecules. In the context of deuterated compounds, ¹H (proton) NMR is particularly useful. researchgate.net Deuterium (²H) is NMR-inactive under the conditions used for ¹H NMR. Therefore, the positions where deuterium atoms have replaced hydrogen atoms will show a corresponding absence of signals in the ¹H NMR spectrum. tcichemicals.com By comparing the ¹H NMR spectrum of this compound with that of the non-labeled Haloperidol Decanoate, researchers can confirm the specific sites of deuteration. Furthermore, ¹³C NMR can also be used, as the carbon atoms bonded to deuterium will show characteristic changes in their signals (e.g., splitting patterns and shifts) due to the C-D coupling.

Isotopic Enrichment Verification and Purity Assessment via Spectroscopic and Spectrometric Methods

Before this compound can be used as an internal standard, its isotopic enrichment and chemical purity must be rigorously verified.

Isotopic Enrichment Verification: This process determines the percentage of the compound that is correctly labeled with the desired number of deuterium atoms. High-resolution mass spectrometry (ESI-HRMS) is a rapid and highly sensitive method for this purpose. nih.govresearchgate.net By analyzing the relative intensities of the ion signals corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), triply deuterated (d3), and fully deuterated (d4) forms of the molecule, the isotopic purity can be calculated. nih.gov For use as an internal standard, the isotopic enrichment should be high (typically >98%) to minimize any potential interference with the quantification of the non-labeled analyte.

Chromatographic Methods (HPLC, GC): These methods, typically with UV or MS detection, are used to separate and quantify any chemical impurities. ijpsonline.commdpi.com

NMR Spectroscopy: Quantitative NMR (qNMR) can be used to determine the absolute purity of a compound by comparing the integral of a specific signal from the analyte to that of a certified internal reference standard of known purity. researchgate.net ¹H NMR can also identify and quantify residual solvents or other proton-containing impurities. pitt.edu

Development and Validation of Bioanalytical Assays for Preclinical Research Studies

The use of this compound as an internal standard is a key component of bioanalytical assays designed to measure drug concentrations in preclinical studies. These assays must be rigorously developed and validated to ensure the reliability of the data, in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.itnih.goveuropa.eu

The validation process demonstrates that the analytical method is suitable for its intended purpose and yields accurate and precise results. nih.govfda.gov Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. fda.gov

Accuracy: The closeness of the measured concentration to the true value. researchgate.net

Precision: The degree of agreement among a series of measurements, expressed as intra-day and inter-day variability. researchgate.net

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range. fda.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. euchembioj.com

Recovery: The efficiency of the extraction process. fda.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). fda.gov

The following table summarizes the typical acceptance criteria for these validation parameters in chromatographic assays.

Validation ParameterAcceptance Criteria
Accuracy Mean value should be within ±15% of the nominal concentration (±20% at LLOQ).
Precision Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
Calibration Curve Correlation coefficient (r²) should be ≥ 0.99.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Stability Analyte concentration should be within ±15% of the initial concentration.
This interactive table outlines common acceptance criteria based on regulatory guidelines. pharmacompass.com

Application of Radiometric and Stable Isotope Tracer Techniques in Investigative Studies

Stable isotope-labeled compounds like this compound are invaluable tools in investigative studies, particularly in pharmacokinetics.

As a stable isotope tracer, this compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of haloperidol decanoate in vivo. nih.gov A common application is in "microtracer" or "microdosing" studies. In this approach, a small, non-pharmacologically active dose of the labeled compound is administered simultaneously with the non-labeled therapeutic dose. nih.gov

Because the deuterated and non-deuterated forms are chemically identical, the body processes them in the same way. nih.gov However, the mass spectrometer can distinguish between them due to the mass difference. This allows researchers to trace the fate of the administered drug with high precision, providing detailed information about its metabolic pathways and clearance rates without the need for radioactive labels. This technique is particularly powerful for studying drug-drug interactions and the pharmacokinetics in special populations during drug development. nih.gov

Preclinical Pharmacokinetic and Biotransformation Dynamics of Haloperidol D4 Decanoate

Research Paradigms for Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Clinical Models

Preclinical ADME studies for long-acting injectable compounds like Haloperidol-d4 (B1139291) Decanoate (B1226879) are foundational to characterizing their behavior in vivo. These research paradigms typically involve animal models to delineate the pharmacokinetic profile following administration. Canine and rodent models are commonly employed for non-deuterated Haloperidol (B65202) Decanoate and serve as relevant paradigms for its deuterated analogue. nih.govnih.gov

The core principle of these studies is to track the concentration of the parent drug and its metabolites over time in various biological matrices, such as plasma and tissues. For a depot formulation like Haloperidol-d4 Decanoate, research focuses on the slow release of the ester from the injection site and its subsequent hydrolysis to the active moiety, Haloperidol-d4. patsnap.com Studies in dogs with the non-deuterated form, Haloperidol Decanoate, show that the active molecule, haloperidol, is detectable in plasma shortly after dosing, with peak levels achieved within three to seven days. nih.gov Similarly, investigations in rat models have been used to construct multi-compartment pharmacokinetic models to describe the disposition of the decanoate ester and the resulting haloperidol. nih.gov These established methodologies provide a framework for evaluating the ADME profile of this compound, allowing for a comparative analysis of how deuterium (B1214612) substitution may alter its pharmacokinetic properties.

In Vitro Metabolic Stability and Metabolite Identification of this compound (e.g., hepatic microsomes, isolated hepatocytes)

In vitro systems are critical for assessing the metabolic stability and identifying the biotransformation products of this compound. The primary metabolic pathway for this compound begins with the hydrolysis of the decanoate ester to form Haloperidol-d4. Studies on the non-deuterated analogue have shown that this hydrolysis does not readily occur in plasma or whole blood but is mediated by carboxylesterases found in other tissues. nih.govnih.gov Cell cultures of isolated rat liver cells (hepatocytes) and other cell lines have demonstrated the ability to hydrolyze Haloperidol Decanoate, indicating that the ester is first taken up by cells and then converted to haloperidol. nih.gov

For this compound, metabolic stability would be assessed in similar systems, such as hepatic microsomes and isolated hepatocytes, which contain the necessary Phase I and Phase II enzymes. thermofisher.comspringernature.com Following the initial hydrolysis to Haloperidol-d4, subsequent metabolism is expected to mirror that of haloperidol, involving oxidation and N-dealkylation. The primary metabolites would be the deuterated versions of known haloperidol metabolites.

Table 1: Potential Metabolites of this compound Following Biotransformation

Parent CompoundInitial Metabolite (Active)Key Subsequent Metabolites (Deuterated Analogues)
This compoundHaloperidol-d4Reduced Haloperidol-d4
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium (HPP+)-d4
4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)-d4

This table outlines the hypothesized metabolic pathway based on the known biotransformation of non-deuterated haloperidol.

Deuterium Isotope Effects on Enzyme-Mediated Metabolic Pathways: A Comparative Analysis with Non-Deuterated Analogues

The substitution of hydrogen with deuterium at specific positions in a molecule can alter the rate of enzyme-mediated metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govuspto.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the C-D bond more difficult for metabolic enzymes to break. Consequently, deuteration can lead to slower metabolism, potentially increasing the drug's half-life and systemic exposure. researchgate.net

In the case of this compound, the deuterium atoms are placed on the piperidine (B6355638) ring. The metabolism of the active moiety, haloperidol, involves oxidation steps catalyzed by cytochrome P450 enzymes at or near these positions. nih.govnih.gov Therefore, the biotransformation of Haloperidol-d4 to its subsequent metabolites may be slower compared to its non-deuterated analogue. This altered metabolic rate could lead to a different pharmacokinetic profile, which is a key area of investigation in preclinical studies. A comparative analysis against the non-deuterated Haloperidol Decanoate is essential to quantify the impact of the deuterium isotope effect on its metabolic pathways. nih.gov

Characterization of Enzyme Kinetics and Cytochrome P450 (CYP) and Esterase (e.g., Porcine Liver Esterase) Involvement in this compound Biotransformation

The biotransformation of this compound is a two-stage process involving distinct enzyme families.

Stage 1: Ester Hydrolysis The initial and rate-limiting step for the activation of the prodrug is the hydrolysis of the decanoate ester bond to release Haloperidol-d4. This reaction is catalyzed by carboxylesterases. nih.govnih.gov In vitro models using Porcine Liver Esterase (PLE) have been employed to study the hydrolysis rates of various haloperidol esters. researchgate.net Studies on non-deuterated haloperidol prodrugs with human liver microsomes (HLM) suggest that human carboxylesterase 2 (hCES2) is primarily responsible for the hydrolysis of alcohol ester prodrugs. nih.gov The kinetics of this enzymatic reaction for this compound would be a key determinant of its release profile in vivo.

Stage 2: Metabolism of Haloperidol-d4 Once formed, Haloperidol-d4 undergoes extensive Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily. nih.gov The major pathways include reduction of the keto group to form reduced haloperidol, oxidative N-dealkylation, and the formation of a potentially neurotoxic pyridinium (B92312) metabolite (HPP+). nih.govnih.gov Multiple studies have confirmed that CYP3A4 is the principal isoform involved in these pathways, with contributions from CYP2D6 as well. nih.govnih.gov The deuteration in Haloperidol-d4 may influence the kinetics of these CYP-mediated reactions, potentially slowing the rate of metabolite formation and altering the clearance of the active drug.

Table 2: Key Enzymes in the Biotransformation of this compound

Metabolic StepEnzyme FamilyKey IsoformsFunction
Ester Hydrolysis CarboxylesterasehCES2Hydrolyzes the decanoate ester to release active Haloperidol-d4. nih.gov
Oxidation / Reduction Cytochrome P450CYP3A4, CYP2D6Catalyzes N-dealkylation, pyridinium formation, and oxidation of reduced haloperidol. nih.govnih.gov
Reduction Carbonyl ReductaseN/AReduces the keto group of haloperidol to form reduced haloperidol. nih.gov

Pharmacokinetic Modeling and Simulation in Preclinical Animal Species (e.g., canine models)

Pharmacokinetic (PK) modeling and simulation are vital tools for characterizing and predicting the disposition of this compound in preclinical species. Data from animal studies, such as those conducted in canines, are used to develop these models. For the non-deuterated Haloperidol Decanoate, studies in dogs have provided key PK parameters that describe its behavior after intramuscular administration. nih.gov

These models, often multi-compartment in structure, can simulate the absorption from the depot site, the hydrolysis to the active drug, and its subsequent distribution and elimination. nih.gov Physiologically based pharmacokinetic (PBPK) models represent a more advanced approach, incorporating physiological and anatomical data of the animal species to predict drug concentrations in various tissues. mdpi.com For this compound, PK models would be developed using data from preclinical canine studies and compared to models of the non-deuterated form to quantitatively assess the impact of deuteration on parameters like clearance, volume of distribution, and half-life.

Table 3: Representative Pharmacokinetic Parameters of Haloperidol (from Haloperidol Decanoate) in a Canine Model

ParameterValueDescription
Tmax (Peak Plasma Time) 3 - 7 daysTime to reach maximum plasma concentration of haloperidol after a single injection of the decanoate. nih.gov
Half-life (t½) ~3 weeksThe apparent elimination half-life of haloperidol following administration of the decanoate form. drugbank.com
Steady State ~3 monthsTime to reach stable plasma concentrations with repeated dosing. nih.gov

Note: This data is for the non-deuterated Haloperidol Decanoate and serves as a baseline for comparative modeling of the d4-deuterated compound.

Tissue Distribution and Clearance Mechanisms in Preclinical Research Models

Following its slow release from the intramuscular depot and hydrolysis, Haloperidol-d4 is distributed throughout the body. Preclinical research in rats with the non-deuterated form suggests that the ester may be absorbed via the lymphatic system, where hydrolysis can occur, contributing to the sustained release profile. nih.gov

Molecular Pharmacodynamics and Receptor Interaction Research of Haloperidol D4 Decanoate

In Vitro Receptor Binding and Functional Assays for Haloperidol-d4 (B1139291) Decanoate (B1226879) and its Metabolites (e.g., dopamine (B1211576) D2 receptor affinity and occupancy)

The primary mechanism of action for haloperidol (B65202), the active metabolite of Haloperidol-d4 Decanoate, is its potent antagonism of central dopamine D2 receptors. patsnap.comglobalrx.com This interaction is believed to mediate its antipsychotic effects by reducing the excessive dopaminergic activity associated with psychosis. patsnap.com In vitro binding assays have meticulously characterized the affinity of haloperidol for a range of neurotransmitter receptors.

Haloperidol demonstrates high affinity for dopamine D2-like receptors (D2, D3, and D4) and is a potent antagonist at these sites. drugbank.comnih.govresearchgate.net Its binding to D2 receptors is particularly strong and characterized by slow dissociation kinetics. drugbank.com Beyond the dopaminergic system, haloperidol also interacts with other receptor types, which contributes to its broader pharmacological profile. It has a notable affinity for α1-adrenergic receptors and sigma receptors but displays lower affinity for serotonin (B10506) 5-HT2 receptors. patsnap.com

Upon release from its decanoate ester, haloperidol-d4 is metabolized. One of its major metabolites is reduced haloperidol. This metabolite shows a significantly different receptor binding profile. Compared to the parent compound, reduced haloperidol has a markedly lower affinity for dopamine D2 receptors (an 85-fold reduction) but retains a high affinity for sigma receptors, nearly equal to that of haloperidol itself. This suggests that as haloperidol is metabolized, its pharmacological actions may shift away from potent dopamine blockade while effects mediated by sigma receptors could persist longer.

The table below summarizes the in vitro binding affinities of non-deuterated haloperidol for various human receptors, which is expected to be identical for haloperidol-d4.

Receptor TargetBinding Affinity (Ki, nM)
Dopamine D2~1.5 - 2.8
Dopamine D3~0.7
Dopamine D4~5
Serotonin 5-HT2A~49
Alpha-1 Adrenergic~12
Sigma-1~2.8

Neurochemical Modulation and Neurotransmitter System Analysis in Preclinical Brain Models

In preclinical brain models, administration of haloperidol profoundly modulates neurotransmitter systems, primarily the dopaminergic pathways. By competitively blocking postsynaptic D2 receptors, particularly in the mesolimbic and nigrostriatal pathways, haloperidol inhibits the effects of dopamine and increases its turnover rate. patsnap.comdrugbank.com This blockade is the cornerstone of its antipsychotic action, alleviating the positive symptoms of schizophrenia which are theorized to result from a hyperdopaminergic state. patsnap.comdrugbank.com

Research using rodent models has shown that chronic haloperidol treatment leads to significant neuroadaptations. For instance, long-term administration causes an upregulation in the number of D2-like receptors in the striatum as a compensatory response to sustained receptor blockade. One study found that a month of haloperidol treatment elevated the density of dopamine D4 receptors by approximately two-fold in the rat striatum.

Furthermore, studies on identified striatal neurons in mice reveal that haloperidol selectively remodels the indirect pathway circuits. Chronic treatment induces both intrinsic and synaptic adaptations specifically within indirect pathway spiny projection neurons (iSPNs), which express D2 receptors. These adaptations include a homeostatic reduction in intrinsic excitability and a pruning of excitatory corticostriatal synapses, alongside a strengthening of a subset of remaining synapses. This slow remodeling of corticostriatal iSPN circuitry is thought to play a role in the delayed therapeutic action of the drug.

Investigation of Intracellular Signaling Pathways and Cellular Responses in Research Systems

The antagonism of the dopamine D2 receptor by haloperidol initiates a cascade of intracellular signaling events. D2 receptors are G-protein coupled receptors (GPCRs) that link to inhibitory G-proteins (Gi/o). By blocking the tonic, inhibitory signal from dopamine, haloperidol effectively disinhibits downstream pathways. nih.gov

A key pathway affected is the cAMP/PKA/DARPP-32 signaling cascade. nih.gov Blockade of D2 receptors leads to an increase in cyclic AMP (cAMP) levels, activation of protein kinase A (PKA), and subsequent phosphorylation of Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32). nih.gov Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP-1), leading to an increased state of phosphorylation of numerous downstream targets of PKA, thereby altering neuronal function and gene expression. nih.gov

In addition to the PKA pathway, research shows that the cellular modifications prompted by haloperidol involve the mTOR signaling pathway. nih.gov Studies in mice have demonstrated that both the PKA/DARPP-32 and mTOR pathways synergistically cooperate to control the induction of immediate early genes (IEGs), such as cFos and Arc, in striatal neurons. nih.gov The expression of these IEGs represents a key cellular response to haloperidol and is involved in longer-term synaptic plasticity. nih.gov Haloperidol's effects are not limited to dopamine-related pathways; it can also induce intracellular signals coupled to the alpha-1 adrenoceptor, involving protein kinase C (PKC) and phosphoinositol turnover. nih.gov

Comparative Pharmacodynamic Profiles with Non-Deuterated Haloperidol Decanoate: Mechanistic Insights

The intrinsic pharmacodynamic profile of this compound at the receptor level is expected to be identical to that of non-deuterated Haloperidol Decanoate. The affinity (Ki) and efficacy of the active haloperidol-d4 moiety for its target receptors (D2, etc.) are dictated by the molecule's three-dimensional shape and electronic properties, which are not meaningfully altered by the substitution of hydrogen with deuterium (B1214612).

The primary mechanistic difference arises from the potential for a Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. Haloperidol is metabolized in the liver by cytochrome P450 (CYP) enzymes. If the deuteration in haloperidol-d4 occurs at a site that is a primary target for CYP-mediated metabolism, the rate of its metabolic clearance would be reduced compared to non-deuterated haloperidol.

This alteration in pharmacokinetics (PK) can lead to a different observed pharmacodynamic (PD) effect over time. Slower metabolism could result in:

Higher plasma concentrations of the active drug from an equivalent dose.

A longer elimination half-life , leading to more sustained drug exposure.

More stable and potentially higher receptor occupancy at steady-state.

While direct comparative PD studies on this compound are not available in published literature, the principle of using deuteration to improve pharmacokinetic properties is well-established in drug development, as seen with agents like deutetrabenazine. mdpi.com Therefore, while the mechanism of action at the receptor is unchanged, the deuterated form may offer an altered pharmacokinetic profile that could potentially modify the duration and consistency of its pharmacodynamic effects in vivo.

The table below provides a theoretical comparison based on these principles.

Pharmacodynamic ParameterHaloperidol Decanoate (Non-Deuterated)This compound (Deuterated)Mechanistic Rationale
Receptor Binding Affinity (Ki)IdenticalIdenticalDeuteration does not alter molecular shape for receptor binding.
Mechanism of ActionD2 Receptor AntagonismD2 Receptor AntagonismThe fundamental interaction with the receptor is unchanged.
In Vivo Receptor OccupancyStandardPotentially higher/more sustainedSlower metabolism (KIE) may lead to higher plasma levels and prolonged drug exposure.
Duration of ActionStandardPotentially longerA longer pharmacokinetic half-life would extend the duration of pharmacodynamic effects.

Research Applications and Investigative Utility of Haloperidol D4 Decanoate

Application in Drug Discovery and Development as a Mechanistic Probe for Metabolic Research

In the realm of drug discovery and development, understanding a compound's metabolic fate is critical. Haloperidol-d4 (B1139291) Decanoate (B1226879) serves as a powerful mechanistic probe for elucidating the metabolic pathways of Haloperidol (B65202) Decanoate. When administered in a research setting, the deuterium-labeled compound can be easily distinguished from its non-labeled counterparts and endogenous molecules by mass spectrometry.

This isotopic labeling allows researchers to meticulously trace the biotransformation of the Haloperidol-d4 Decanoate prodrug into its active form, Haloperidol-d4, and its subsequent metabolites. The known metabolic pathways of haloperidol include N-dealkylation and the formation of pyridinium (B92312) metabolites, catalyzed by enzymes such as Cytochrome P450 (CYP) 3A4 and CYP2D6 acs.org. By using the deuterated variant, scientists can track the formation of these specific metabolites with high precision, providing clear insights into the rates and routes of metabolism. This helps in identifying which enzymes are primarily responsible for the drug's breakdown and how different physiological conditions might affect its metabolic profile elsevierpure.comfarmaciajournal.com. The data gathered from such studies are instrumental in predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

Utility in Preclinical Toxicology Studies and Metabolite Profiling (excluding safety data)

During preclinical development, detailed metabolite profiling is essential to characterize all biotransformation products of a new drug candidate. This compound is highly useful in these preclinical toxicology and metabolite profiling studies. The stable isotope label acts as a signature, enabling researchers to confidently identify and quantify drug-related material in complex biological matrices like plasma, urine, and tissue homogenates elsevierpure.comfarmaciajournal.comfarmaciajournal.com.

Untargeted metabolomics approaches using techniques like liquid chromatography-mass spectrometry (LC-MS) can reveal the metabolic consequences of drug administration elsevierpure.comfarmaciajournal.com. When this compound is used in these studies, its metabolites can be readily distinguished from the background metabolome. This facilitates the construction of a comprehensive metabolic map for the drug. For instance, studies on haloperidol have identified metabolites that affect various cellular processes, including the pentose phosphate pathway, the citrate cycle, and glutamate metabolism elsevierpure.comfarmaciajournal.com. The use of the deuterated prodrug allows for unambiguous confirmation that the observed metabolites originate from the administered compound, thereby improving the accuracy of metabolite identification and profiling in preclinical assessments.

Development of Analytical Reference Standards for Haloperidol Research and Quality Control

Stable isotope-labeled compounds like this compound are crucial for the development of analytical reference standards. These standards are high-purity materials used as a benchmark for qualitative and quantitative analysis in pharmaceutical research and quality control (QC) synzeal.com. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide reference standards for many active pharmaceutical ingredients sigmaaldrich.comnih.gov.

Certified reference materials are produced in accordance with stringent ISO standards to ensure their identity, purity, and concentration are accurately characterized sigmaaldrich.com. This compound, as a stable isotope product, is used in method validation, stability studies, and the identification of unknown impurities in the manufacturing process of Haloperidol Decanoate synzeal.com. Its use as a reference standard is essential for pharmaceutical companies during product development and for submissions of regulatory filings like Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) synzeal.com.

Table 1: Characteristics of Haloperidol Decanoate as an Analytical Reference Standard

Property Description
Chemical Formula C₃₁H₃₇D₄ClFNO₃
CAS Number Not publicly available for the d4 decanoate ester. (Parent compound CAS: 74050-97-8)
Molecular Weight Approx. 534.1 g/mol
Application Pharmaceutical research, quality control, method validation
Storage Temperature 2-8°C

Data inferred from typical characteristics of certified reference materials sigmaaldrich.com.

Role as an Internal Standard and Tracer in Quantitative Mass Spectrometry for Pharmacokinetic Studies

One of the most significant applications of this compound is its role as an internal standard (IS) in quantitative mass spectrometry assays. researchgate.netnih.govresearchgate.net In pharmacokinetic (PK) studies, which measure the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the drug and its metabolites in biological fluids is paramount.

An ideal internal standard should have physicochemical properties very similar to the analyte but a different mass-to-charge (m/z) ratio. Deuterated compounds are considered the gold standard for this purpose. This compound and its active metabolite, Haloperidol-d4, co-elute with their unlabeled counterparts during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source researchgate.netresearchgate.net. However, their increased mass allows them to be separately detected. By adding a known amount of the deuterated standard to each sample, researchers can correct for variations in sample extraction, handling, and instrument response, leading to highly accurate and precise quantification researchgate.netresearchgate.net. This is crucial for determining key PK parameters and for bioequivalence studies. nih.govnih.gov

Table 2: Example Mass Spectrometric Parameters for Haloperidol and its Deuterated Internal Standard

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z
Haloperidol 376.2 165.1
Haloperidol-d4 (IS) 380.2 169.0

Data from representative LC-MS/MS methods for haloperidol analysis researchgate.net.

Contributions to Fundamental Understanding of Esterase-Mediated Prodrug Hydrolysis in Biological Systems

Haloperidol Decanoate is a prodrug, meaning it is administered in an inactive form and must be enzymatically converted to the active drug, haloperidol, in the body acs.orgpatsnap.com. This conversion is accomplished through hydrolysis of the decanoate ester bond by esterase enzymes. acs.orgpatsnap.com Understanding the kinetics of this hydrolysis is fundamental to explaining the drug's long-acting profile.

Studies have been conducted to determine the relative rates of hydrolysis for various haloperidol ester prodrugs using model enzyme systems, such as porcine liver esterase (PLE) nih.govresearchgate.netresearcher.life. These investigations help elucidate how the length of the fatty acid chain affects the rate of cleavage and subsequent drug release. While these studies have not explicitly mentioned using the d4 variant, the application of this compound would significantly enhance the precision of such research. By using the deuterated form, scientists can employ mass spectrometry to simultaneously and unambiguously measure the rate of disappearance of the parent prodrug (this compound) and the rate of appearance of the active metabolite (Haloperidol-d4). This allows for a precise calculation of hydrolysis kinetics, free from interference from other substances in the biological matrix. Research has also shown that the interaction between haloperidol decanoate and proteins like albumin can inhibit enzymatic hydrolysis, thereby influencing its metabolism and stabilization in the body nih.gov.

Table 3: Comparative Hydrolysis Rates of Haloperidol Ester Prodrugs by Porcine Liver Esterase (PLE)

Prodrug (Ester Chain) Hydrolytic Rate (nmol mL⁻¹ h⁻¹)
Haloperidol Ethanoate (C2) 0.41 ± 0.02
Haloperidol Propanoate (C3) 0.38 ± 0.02
Haloperidol Butanoate (C4) 0.44 ± 0.01
Haloperidol Octanoate (C8) 2.31 ± 0.06
Haloperidol Decanoate (C10) 0.38 ± 0.01

Data from a study probing the hydrolysis of haloperidol prodrugs nih.govresearchgate.netresearcher.life.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Haloperidol Decanoate
Haloperidol
Haloperidol-d4
Haloperidol Ethanoate
Haloperidol Propanoate
Haloperidol Butanoate
Haloperidol Octanoate

Theoretical and Future Directions in Deuterated Prodrug Research

Emerging Technologies for Deuteration and Advanced Drug Design

The strategic replacement of hydrogen with deuterium (B1214612), a process known as deuteration, can significantly alter a drug's metabolic profile by strengthening the carbon-hydrogen bond at sites of metabolism. uniupo.ituniupo.itnih.gov This modification, leveraging the kinetic isotope effect (KIE), can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. uniupo.ituniupo.itnih.gov For a prodrug like Haloperidol-d4 (B1139291) Decanoate (B1226879), deuteration of the haloperidol (B65202) moiety is intended to slow its metabolism once the decanoate ester is cleaved.

Recent years have seen a shift from the "deuterium switch" approach, where existing drugs are deuterated, to the de novo design of deuterated drugs. uniupo.ituniupo.itnih.gov This has been driven by advancements in site-selective deuteration technologies, which are crucial for optimizing the therapeutic benefits. researchgate.netosaka-u.ac.jprsc.org Traditional methods often relied on deuterated starting materials, but modern techniques allow for late-stage deuteration, providing greater flexibility and efficiency in drug development. researchgate.net

Emerging technologies in this area include:

Transition Metal Catalysis : Catalysts based on iridium, rhodium, and palladium enable hydrogen isotope exchange (HIE) with high precision on complex molecules. researchgate.net For instance, iridium-catalyzed HIE can be used on primary and secondary alcohols, while rhodium catalysts can achieve stereoselective deuterium labeling at tertiary carbon-hydrogen bonds. researchgate.net

Photocatalysis : Light-mediated reactions have emerged as a powerful tool for deuteration, particularly for distal C(sp³)–H bonds, which are traditionally difficult to functionalize. researchgate.net

Electrocatalysis : Nanoelectrodes have been designed for selective dehalogenative and reductive deuterations, offering another avenue for precise deuterium incorporation. researchgate.net

Deuterated Reagents : The development of novel deuterium-incorporated reagents, such as dn-alkyl sulfonium salts and (dn-alkyl)amines, simplifies the introduction of deuterated alkyl groups into drug candidates. osaka-u.ac.jp

These advanced methods could theoretically be applied to the synthesis of Haloperidol-d4 Decanoate by selectively introducing deuterium atoms onto the haloperidol structure at known sites of metabolic attack. The goal would be to slow the oxidative metabolism that haloperidol undergoes after being released from its decanoate prodrug form. nih.gov

Computational and In Silico Approaches for Predicting Isotope Effects on Drug Disposition

Predicting the precise impact of deuteration on a drug's absorption, distribution, metabolism, and excretion (ADME) is a significant challenge. musechem.com Computational and in silico models are becoming indispensable tools for forecasting these effects before undertaking costly and time-consuming synthesis and preclinical testing. nih.govresearchgate.net

These predictive methods can be broadly categorized into:

Ligand-Based Approaches : These models use the structures of known compounds to derive structure-activity relationships (SARs) that correlate chemical features with metabolic outcomes. acs.org

Structure-Based Approaches : These methods involve docking the drug molecule into the active site of a metabolic enzyme, such as those in the cytochrome P450 (CYP) family, to predict binding affinity and identify potential sites of metabolism (SOMs). acs.orgnih.gov

For a molecule like this compound, these models would first focus on the metabolism of the parent compound, haloperidol. Haloperidol is known to be metabolized primarily by CYP3A4 and glucuronidation. nih.gov In silico tools can predict which specific atoms on the haloperidol molecule are most susceptible to CYP-mediated oxidation. acs.org

Once potential SOMs are identified, quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to model the hydrogen abstraction step of the reaction. acs.org These calculations can predict the magnitude of the kinetic isotope effect (KIE), which is the ratio of the reaction rate for the light isotope (hydrogen) versus the heavy isotope (deuterium). acs.org A significant predicted KIE would suggest that deuteration at that site is likely to slow metabolism. nih.gov

However, a major challenge is predicting "metabolic switching," where blocking one metabolic pathway through deuteration leads to the upregulation of an alternative pathway. musechem.comnih.gov This can sometimes negate the intended therapeutic benefit. musechem.com Advanced computational models are being developed to create a more holistic prediction of a drug's metabolic fate, but in vivo validation remains essential. musechem.comnih.gov

Table 1: Illustrative Examples of In Silico Tools in Deuterated Drug Research
Tool/ApproachApplication for this compoundPredicted OutcomeReference
Molecular Docking (e.g., GLIDE)Docking haloperidol into the active site of CYP3A4.Identification of key binding interactions and potential sites of metabolism (SOMs). acs.org
Quantum Chemistry (e.g., DFT)Calculating the C-H vs. C-D bond dissociation energy at predicted SOMs.Estimation of the theoretical kinetic isotope effect (KIE) magnitude. acs.orgacs.org
Metabolism Prediction Software (e.g., Meteor Nexus)Predicting the likely metabolites of haloperidol.Forecasting potential for metabolic switching upon deuteration of primary SOMs. acs.org
QSPR ModelsCorrelating structural modifications (deuteration) with pharmacokinetic parameters.Predicting changes in properties like lipophilicity and plasma protein binding. researchgate.net

Integration of Multi-Omics Data in Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Multi-omics, the integrated analysis of various biological datasets (genomics, transcriptomics, proteomics, metabolomics), is revolutionizing preclinical drug research. nashbio.com This systems-level approach provides a comprehensive view of how a drug affects biological systems and how those systems, in turn, process the drug. nashbio.comastrazeneca.com For a deuterated compound like this compound, multi-omics can offer profound insights during preclinical evaluation.

By combining different 'omics' data, researchers can:

Identify Novel Biomarkers : Multi-omics can help identify biomarkers that predict an individual's response to a drug or their likelihood of experiencing certain metabolic pathways. frontlinegenomics.com This is particularly relevant for drugs metabolized by polymorphic enzymes like CYP2D6, which also plays a minor role in haloperidol metabolism. nih.gov

Elucidate Mechanisms of Action : By observing changes across the transcriptome, proteome, and metabolome following drug administration, scientists can gain a deeper understanding of both on-target and off-target effects. nashbio.com

Understand Drug Metabolism and Toxicity : Metabolomic profiling can precisely identify and quantify the metabolites formed from this compound, confirming whether deuteration successfully altered the metabolic pathway as predicted. astrazeneca.com Proteomic analysis can reveal changes in the expression of metabolic enzymes or drug transporters. nashbio.com

For example, a preclinical study in an animal model could involve treating one group with haloperidol decanoate and another with this compound. Tissue and plasma samples could be analyzed using a multi-omics workflow. Transcriptomics might show changes in the expression of genes related to dopamine (B1211576) signaling (pharmacodynamics), while metabolomics would quantify the parent drug and its various metabolites (pharmacokinetics), revealing the impact of deuteration. astrazeneca.com This integrated data can build more accurate quantitative systems pharmacology (QSP) models to predict clinical outcomes. nih.gov

Methodological Challenges and Opportunities in Deuterated Drug Research

Despite the promise of deuteration, the field faces several methodological hurdles. uniupo.itmusechem.com A key challenge is the unpredictability of the KIE in vivo. nih.gov While a C-D bond is stronger than a C-H bond, a significant KIE is only observed if the cleavage of that bond is the rate-limiting step in the metabolic process. nih.gov The magnitude of the effect can vary widely depending on the specific enzyme, substrate, and metabolic reaction. musechem.comnih.gov

Another significant challenge is the potential for metabolic switching. musechem.com Blocking one metabolic pathway can shunt the drug into other pathways, potentially leading to the formation of novel metabolites with different pharmacological or toxicological profiles. musechem.comnih.gov This necessitates thorough metabolite profiling for any new deuterated compound.

From a synthetic chemistry perspective, achieving site-selective deuteration with high isotopic purity, especially on a large scale for manufacturing, can be difficult and costly. researchgate.netmusechem.com Analytical methods also require refinement; while mass spectrometry can distinguish between deuterated and non-deuterated compounds, quantifying them accurately in complex biological matrices requires the development and validation of specific, sensitive assays.

However, these challenges also present opportunities. The growing toolkit of selective deuteration methods is making the synthesis of these compounds more accessible. researchgate.netconsensus.app Advances in analytical techniques, particularly high-resolution mass spectrometry, are improving the ability to conduct detailed pharmacokinetic and metabolite identification studies. musechem.com The increasing number of approved deuterated drugs, such as deutetrabenazine and deucravacitinib, provides a clearer regulatory pathway and encourages further investment and research in this area. uniupo.ituniupo.itnih.gov

Table 2: Key Challenges and Corresponding Opportunities in Deuterated Drug Research
ChallengeDescriptionOpportunityReference
Unpredictable KIEThe in vivo effect of deuteration is hard to predict as C-H bond cleavage may not be the rate-limiting step.Develop more sophisticated in silico and in vitro models (e.g., QM/MM, human liver microsomes) to better predict the KIE. acs.orgnih.gov
Metabolic SwitchingBlocking one metabolic pathway can lead to the formation of unexpected or undesirable metabolites.Utilize multi-omics, especially metabolomics, for comprehensive metabolite profiling to ensure a complete understanding of the drug's fate. musechem.comastrazeneca.com
Synthetic ComplexitySite-selective deuteration can be chemically complex and expensive, especially at a large scale.Leverage emerging catalytic and late-stage deuteration technologies to improve efficiency and reduce costs. researchgate.net
Analytical ValidationRequires specialized and sensitive assays to accurately quantify deuterated compounds and their metabolites in biological samples.Advance high-resolution mass spectrometry and other analytical techniques for robust bioanalysis. musechem.com

Ethical Considerations in Non-Clinical Research Involving Deuterated Compounds

Non-clinical research, particularly studies involving animals, is governed by a strict set of ethical principles. srce.hrlindushealth.com Research on deuterated compounds like this compound is no exception and must adhere to these established frameworks. The core principles, often summarized by the "3Rs" (Replacement, Reduction, Refinement), are paramount.

Replacement : Researchers have an ethical obligation to use non-animal methods whenever possible. For deuterated drug research, this involves maximizing the use of in silico prediction models and in vitro assays (e.g., using human liver microsomes) to assess metabolism and potential toxicity before proceeding to animal studies. srce.hr

Reduction : When animal studies are necessary, they must be designed to use the minimum number of animals required to obtain statistically significant data. srce.hr Careful experimental design and statistical planning are crucial.

Refinement : This principle requires that any distress or suffering to the animals be minimized. This includes using appropriate housing, handling, and experimental procedures, as well as establishing clear humane endpoints for the studies. srce.hr

Beyond the 3Rs, there are other important ethical considerations. Preclinical research outcomes, including negative results, should be published to prevent unnecessary duplication of animal experiments and to build a more complete knowledge base for future research. srce.hr Furthermore, any preclinical study must be conducted under Good Laboratory Practices (GLP) to ensure the quality and integrity of the data, which is itself an ethical requirement to ensure the research is valuable and the use of animals is justified. srce.hr The ultimate ethical justification for preclinical research rests on its potential to generate knowledge that can lead to safe and effective treatments for human diseases. lindushealth.comnih.gov

Q & A

Basic Research Questions

Q. What validated chromatographic methods are recommended for quantifying Haloperidol-d4 Decanoate and its impurities in pharmaceutical formulations?

  • Methodology : Use reversed-phase HPLC with a Hypersil BDS C18 column (100 × 4.0 mm, 3 µm) and gradient elution. Mobile phases typically include a mixture of acetonitrile and ammonium acetate buffer (pH 4.5). Optimize detection at 220 nm for this compound and its related compounds. Validate the method per ICH guidelines for specificity, linearity (range: 50–150% of target concentration), and precision (RSD < 2%) .
  • Data Analysis : Calculate impurity percentages using relative retention times (RRT) and peak area normalization against the main peak. Ensure resolution ≥ 2.0 between critical pairs like this compound and its keto impurity .

Q. How can researchers ensure stability-indicating capability for this compound during forced degradation studies?

  • Experimental Design : Subject the compound to stress conditions: acid/base hydrolysis (0.1N HCl/NaOH at 60°C for 24 hr), oxidative stress (3% H₂O₂ at 25°C for 6 hr), and photodegradation (1.2 million lux-hours). Monitor degradation products using LC-MS to confirm structural changes.
  • Key Metrics : Ensure ≤ 10% degradation under each condition and validate method specificity for resolving degradation peaks from the parent compound .

Q. What are the critical physicochemical properties of this compound relevant to formulation stability?

  • Parameters : Assess solubility in organic solvents (e.g., ethanol, propylene glycol) and aqueous media (pH 7.4 phosphate buffer). Measure partition coefficient (log P ≈ 5.2) and thermal stability via DSC/TGA (decomposition onset ~200°C).
  • Implications : Low aqueous solubility (0.01 mg/mL) necessitates lipid-based carriers for long-acting injectable formulations .

Advanced Research Questions

Q. How can chemometric approaches resolve co-eluting impurities in this compound analysis?

  • Strategy : Apply dual experimental designs (e.g., mixture I-optimal + response surface) to optimize mobile phase composition and gradient profiles. Use multivariate tools like PCA to identify critical method parameters (e.g., buffer pH, column temperature).
  • Case Study : A study achieved baseline separation of 13 impurities by optimizing acetonitrile content (45–65%) and flow rate (1.0–1.5 mL/min) .

Q. What mechanistic insights explain the pharmacokinetic variability of this compound in preclinical models?

  • Hypothesis Testing : Conduct comparative studies in rodent models to evaluate dose-dependent plasma half-life (t₁/₂ ≈ 21 days) and tissue distribution. Use LC-MS/MS to quantify parent drug and metabolites (e.g., reduced haloperidol).
  • Contradictions : Note discrepancies in bioavailability between intramuscular (95%) and subcutaneous (70%) routes, potentially due to esterase activity in adipose tissue .

Q. How do structural modifications in this compound affect receptor binding kinetics compared to non-deuterated analogs?

  • Methodology : Perform radioligand displacement assays (³H-spiperone for D₂ receptors) and molecular dynamics simulations. Compare binding affinity (Kᵢ) and residence time using deuterium isotope effects.
  • Findings : Deuterium substitution at C-4 may reduce metabolic clearance but has minimal impact on D₂ receptor affinity (ΔKᵢ < 10%) .

Q. What experimental designs are optimal for comparing relapse rates between this compound and other depot antipsychotics?

  • Clinical Trial Framework : Use a randomized, double-blind design with active controls (e.g., fluphenazine decanoate). Primary endpoints: time to relapse (Cox regression analysis) and PANSS scores.
  • Data Contradictions : Prior studies show Haloperidol decanoate has higher relapse rates vs. fluphenazine (RR 3.92, 95% CI 1.05–14.60), necessitating larger sample sizes (n > 300) to mitigate Type II errors .

Methodological Guidelines

  • Impurity Profiling : Reference USP standards for known impurities (e.g., Impurity D: 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl decanoate) and employ high-resolution MS/MS for structural elucidation of unknown peaks .
  • Stability Protocols : Store reference standards in light-resistant containers at 15–25°C. Monitor residual solvents (e.g., benzyl alcohol) via headspace GC to prevent excipient interactions .

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